2-BroMo-4/'-fluoroacetophenone--d4
Description
2-Bromo-4'-fluoroacetophenone-d4 (CAS: 1006-39-9) is a deuterated derivative of 2-bromo-4'-fluoroacetophenone, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium reduces signal interference from solvents or other hydrogen-containing species . The non-deuterated parent compound, 2-bromo-4'-fluoroacetophenone, is a halogenated aromatic ketone with applications in pharmaceutical synthesis and organic chemistry. Its deuterated form retains similar chemical reactivity but offers distinct advantages in tracking molecular behavior in isotopic studies.
Properties
CAS No. |
1219803-30-1 |
|---|---|
Molecular Formula |
C8H6BrFO |
Molecular Weight |
221.062 |
IUPAC Name |
2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
InChI Key |
ZJFWCELATJMDNO-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
Synonyms |
2-BroMo-4/'-fluoroacetophenone--d4 |
Origin of Product |
United States |
Preparation Methods
Bromination of Fluoroacetophenone Derivatives
A widely documented method for synthesizing brominated fluoroacetophenones involves the bromination of acetylated fluoroaniline derivatives. For example, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS 1003879-02-4) is synthesized via copper(II) bromide-mediated bromination in ethyl acetate:
Reaction Conditions :
-
Substrate : 1-(4-bromo-3-fluorophenyl)ethanone
-
Reagent : Copper(II) bromide (2.1 equiv)
-
Solvent : Ethyl acetate
-
Temperature : 60°C
-
Duration : 12 hours
Mechanistic Insight :
Copper(II) bromide acts as a Lewis acid, facilitating electrophilic aromatic substitution (EAS) at the para position relative to the fluorine atom. The acetyl group directs bromination to the ortho position, yielding the desired regioisomer.
Acetylation and Bromination of Fluoroaniline
A Chinese patent (CN102320987A) outlines a two-step synthesis for 2-bromo-4-fluoroacetanilide , which shares structural motifs with the target compound:
-
Acetylation :
-
Substrate : Para-fluoroaniline (111.1 g)
-
Reagent : Acetic anhydride (103 g)
-
Solvent : Dichloroethane
-
Conditions : Room temperature, exothermic reaction (85°C peak)
-
Product : Fluoroacetanilide
-
-
Bromination :
This method emphasizes scalability, with dichloroethane enabling efficient mixing and temperature control.
Deuteration Strategies for 2-Bromo-4'-fluoroacetophenone-d4
Deuterium incorporation into organic molecules typically occurs via:
-
Isotopic Exchange : Post-synthetic H/D exchange using D₂O and acid/base catalysts.
-
Deuterated Reagents : Employing deuterium-labeled precursors (e.g., CD₃COCl) during synthesis.
For 2-bromo-4'-fluoroacetophenone-d4, the acetyl group is the logical site for deuteration. Two plausible approaches include:
Deuterated Acetic Anhydride Route
Using acetic anhydride-d₆ (Ac₂O-d₆) in the acetylation step introduces deuterium at the acetyl group:
Hypothetical Reaction :
Subsequent bromination would retain deuterium, yielding the target compound.
Post-Synthetic Deuterium Exchange
Treating non-deuterated 2-bromo-4'-fluoroacetophenone with D₂O under acidic (e.g., DCl/D₂SO₄) or basic (e.g., NaOD) conditions promotes H/D exchange at the α-position of the ketone:
This method requires precise pH and temperature control to maximize deuteration efficiency.
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Copper(II) Bromide Method : Elevated temperatures (60°C) enhance reaction kinetics but risk side reactions like debromination. Ethyl acetate’s moderate polarity balances substrate solubility and reagent activity.
-
Dichloroethane-Based Synthesis : The solvent’s high boiling point (83°C) facilitates reflux conditions during acetylation, while its non-polar nature aids in product isolation.
Catalytic Considerations
-
Copper(II) Salts : CuBr₂’s redox activity promotes bromine generation in situ, though excess reagent may lead to over-bromination.
-
Hydrogen Peroxide : Acts as an oxidant to regenerate bromine from HBr, sustaining electrophilic bromine levels.
Comparative Analysis of Synthetic Methods
The dichloroethane method’s shorter reaction time and higher yield make it more amenable to industrial adaptation, whereas the copper-mediated approach offers regioselectivity advantages.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-fluoroacetophenone–d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.
Scientific Research Applications
2-Bromo-4’-fluoroacetophenone–d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-fluoroacetophenone–d4 involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below compares key physical properties of 2-bromo-4'-fluoroacetophenone-d4 with structurally related compounds:
Key Observations:
Reactivity
- 2-Bromo-4'-fluoroacetophenone-d4: The bromine atom at the α-position to the ketone group makes it reactive in nucleophilic substitution (e.g., Grignard reactions) and coupling reactions.
- 2-Bromo-4'-methoxyacetophenone: Used as an intermediate in synthesizing Raloxifene, a selective estrogen receptor modulator (SERM). The methoxy group stabilizes intermediates during synthesis .
- 2-Bromo-2',4'-difluoroacetophenone: The dual fluorine substituents enhance electrophilicity, making it useful in synthesizing fluorinated pharmaceuticals .
Ecological Considerations :
- 2-Bromo-4'-methoxyacetophenone is classified as non-hazardous to water (nwg) .
- No PBT/vPvB (persistent, bioaccumulative, toxic) risks are identified for this compound .
Biological Activity
2-Bromo-4'-fluoroacetophenone-d4 is a brominated derivative of acetophenone, notable for its unique structure that includes both bromine and fluorine substituents. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6BrF
- Molecular Weight : 221.062 g/mol
- Appearance : White to light yellow crystalline solid
- Melting Point : 46-50 °C
- Boiling Point : Approximately 153 °C at 12 mmHg
The biological activity of 2-Bromo-4'-fluoroacetophenone-d4 can be attributed to several factors:
- Non-Covalent Interactions : The compound is likely to interact with biological targets through hydrogen bonding, van der Waals forces, and π-π stacking interactions due to its aromatic nature.
- Biochemical Pathways : Similar compounds have been shown to affect various biochemical pathways, including signal transduction and enzyme catalysis, which may also apply to 2-Bromo-4'-fluoroacetophenone-d4.
Antimicrobial Properties
Research indicates that derivatives of acetophenone, including halogenated variants like 2-Bromo-4'-fluoroacetophenone-d4, exhibit antimicrobial properties. The presence of halogens can enhance the compound's reactivity and interaction with microbial cell membranes, potentially leading to increased efficacy against a range of pathogens.
Anticancer Activity
Preliminary studies suggest that compounds structurally similar to 2-Bromo-4'-fluoroacetophenone-d4 may possess anticancer properties. For instance, brominated compounds have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of 2-Bromo-4'-fluoroacetophenone-d4 is crucial for evaluating its therapeutic potential. Factors influencing its absorption and distribution include:
- Solubility : The presence of the carboxylic acid group in related compounds enhances solubility in water, which could facilitate better absorption in biological systems.
- Stability : Environmental factors such as pH and temperature may affect the stability and efficacy of the compound during storage and application.
Q & A
Q. What are the established synthetic routes for 2-Bromo-4'-fluoroacetophenone-d4, and how do reaction conditions influence yield?
Methodological Answer: The deuterated compound is synthesized via bromination and fluorination of acetophenone derivatives. A key route involves reacting 4'-aminoacetophenone with copper(I) bromide (CuBr) and potassium fluoride (KF), followed by deuterium exchange or substitution. Critical parameters include:
Q. Table 1: Synthetic Methods Comparison
Q. How is 2-Bromo-4'-fluoroacetophenone-d4 characterized spectroscopically?
Methodological Answer:
- NMR : Deuterium substitution reduces signal splitting in H NMR. The carbonyl (C=O) peak appears at ~200–210 ppm in C NMR. Adjacent fluorine causes F-H coupling (J ≈ 8–12 Hz) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 221.05 (C₈D₄BrFO) with isotopic patterns reflecting bromine and deuterium .
- FT-IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Br (~560 cm⁻¹) are key identifiers .
Q. What are the primary applications of this compound in pharmaceutical research?
Methodological Answer:
- Metabolic Studies : Deuterated analogs track drug metabolism via LC-MS, leveraging isotopic labeling to distinguish parent compounds from metabolites .
- Intermediate Synthesis : Used in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to synthesize fluorinated bioactive molecules. The bromine site facilitates aryl-aryl bond formation .
Advanced Research Questions
Q. How does deuterium substitution impact reaction kinetics in cross-coupling reactions?
Methodological Answer: Deuterium introduces a kinetic isotope effect (KIE), slowing reactions at deuterated sites. For example:
Q. What analytical challenges arise when quantifying isotopic purity in deuterated analogs?
Methodological Answer:
- LC-MS/MS : Use selective reaction monitoring (SRM) to differentiate deuterated (e.g., m/z 221.05) from non-deuterated (m/z 217.03) species.
- Isotopic Enrichment : Ensure ≥98% deuterium incorporation via H NMR or isotope ratio MS. Contaminants (e.g., protio species) skew pharmacokinetic data .
Q. How can researchers resolve contradictions in reported reaction yields for bromofluoroacetophenone derivatives?
Methodological Answer: Contradictions often stem from:
Q. Table 2: Troubleshooting Reaction Contradictions
| Issue | Solution | Reference |
|---|---|---|
| Low Bromination Yield | Use excess CuBr (1.5 equiv) | |
| Isomer Formation | Optimize solvent (e.g., DMF vs. THF) |
Data Integrity Notes
- Storage : Store at 0–6°C to prevent decomposition; deuterated compounds are hygroscopic .
- Spectral Libraries : Cross-reference with PubChem (DTXSID50143456) and EPA DSSTox for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
